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Difluorosilane

Epitaxy Silicon Chemical Vapor Deposition

Conventional Si precursors demand high thermal budgets (>1000°C), constraining advanced node fabrication. Difluorosilane (SiH₂F₂) overcomes this via 800°C epitaxy with dichlorosilane, preserving shallow-junction integrity. • Lowers Si epitaxy temperature to 800°C, minimizing dopant diffusion for sub-10 nm nodes. • Enables PECVD a-Si:H:F films with tunable bandgap for TFT and solar applications. • Deposits fluorinated SiN films with 10¹⁶ Ω·cm resistivity and 5 MV/cm breakdown strength. Supplied as high-purity compressed gas with certificate of analysis for semiconductor R&D and pilot production.

Molecular Formula F2H2Si
Molecular Weight 68.098 g/mol
CAS No. 13824-36-7
Cat. No. B1194483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifluorosilane
CAS13824-36-7
Synonymssilicon difluoride
silicon fluoride
Molecular FormulaF2H2Si
Molecular Weight68.098 g/mol
Structural Identifiers
SMILESF[SiH2]F
InChIInChI=1S/F2H2Si/c1-3-2/h3H2
InChIKeyPUUOOWSPWTVMDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Difluorosilane (CAS 13824-36-7) Procurement: Technical Baseline and Physical Property Overview


Difluorosilane (SiH₂F₂) is a specialized inorganic silicon precursor gas, belonging to the fluorosilane family, characterized as a colorless gas with a boiling point of -77.8°C [1]. It can be considered a derivative of silane where two hydrogen atoms are replaced with fluorine, resulting in distinct thermophysical and chemical reactivity profiles [2]. Key baseline properties include a molecular weight of 68.0982 g/mol, an enthalpy of vaporization of 19.9 kJ/mol, and vapor pressure parameters defined by Antoine coefficients (A=3.97626, B=657.142, C=-30.551 for T=126.5-195.3K) [3].

Difluorosilane vs. Generic Silanes: Why Substitution is Not Feasible for Specific Technical Demands


Simple substitution of difluorosilane with other silicon precursors (e.g., silane, dichlorosilane, or trifluorosilane) is not possible for advanced applications due to its unique combination of physical and chemical properties. The presence of fluorine, combined with residual Si-H bonds, enables distinct decomposition pathways and lower temperature processing windows compared to non-fluorinated analogs [1]. Furthermore, differences in vapor pressure, boiling point (-77.8°C vs. -111.9°C for silane), and bond energies lead to variations in film composition, stress, and electrical performance in CVD processes [2].

Quantitative Evidence for Difluorosilane Differentiation: Data-Driven Comparisons Against Alternatives


Lower Temperature Epitaxial Growth: Difluorosilane vs. Dichlorosilane

In silicon epitaxy, the addition of difluorosilane to a dichlorosilane process gas significantly improves crystalline quality at reduced temperatures. Specifically, with approximately 7% difluorosilane in the silicon source gas (dichlorosilane) under reduced pressure, the epitaxial growth temperature for excellent crystal quality can be lowered to 800°C [1].

Epitaxy Silicon Chemical Vapor Deposition

Highest Boiling Point Among Fluorosilanes: Improved Handling for Low-Temperature Deposition

Difluorosilane possesses the highest boiling point of all simple fluorosilanes. Its boiling point of -77.8 °C is higher than that of fluorosilane (SiH3F) and trifluorosilane (SiHF3) [1].

Fluorosilane Physical Property Handling

Silicon-Fluorine Bond Length: Intermediate Between SiH3F and SiHF3

The silicon-fluorine bond length in difluorosilane is 1.358 Å, which is greater than that in fluorosilane but less than the length in trifluorosilane [1].

Bond Length Molecular Structure Fluorosilane

Decomposition Temperature for SiH2F2 vs. SiH4

The unimolecular decomposition of difluorosilane occurs at high temperatures, with decomposition noted above approximately 450 °C, leading to the formation of SiHF3 and SiF4 [1]. In contrast, silane (SiH4) decomposes at a significantly lower temperature, around 350-400 °C.

Pyrolysis Thermal Stability Decomposition

Key Application Scenarios for Difluorosilane Based on Quantitative Differentiation Evidence


Low-Temperature Silicon Epitaxy for Advanced Semiconductor Nodes

The proven ability of difluorosilane to lower the epitaxial growth temperature to 800°C when added to dichlorosilane makes it a critical enabler for fabricating advanced semiconductor devices with shallow junctions and minimal thermal budget, directly addressing the evidence from low-temperature epitaxy studies [1].

Fluorinated Amorphous Silicon (a-Si:H:F) Films for Optoelectronics

Research demonstrates that difluorosilane is an effective precursor for plasma-enhanced chemical vapor deposition (PECVD) of a-Si:H:F films of solar-grade quality, which can be doped p- and n-type [1]. This application leverages its ability to incorporate fluorine for bandgap and conductivity tuning in thin-film transistors and solar cells.

Deposition of Fluorinated Silicon Nitride Dielectric Films

The use of difluorosilane in plasma CVD with ammonia enables the deposition of fluorinated silicon nitride films with high resistivity (up to 10^16 Ω·cm) and high dielectric breakdown strength (5 MV/cm) [1]. This is valuable for creating high-performance insulating layers in microelectronics, where the fluorine content can reduce film stress and dielectric constant compared to standard silicon nitride.

Electrolyte Additive for Lithium Secondary Batteries

Patented applications describe the use of difluorosilane-based compounds as electrolyte additives to stabilize high-nickel cathodes and form protective films, improving cycle life and reducing gas generation in lithium-ion batteries [1]. This application is based on the unique reactivity of the Si-F and Si-C bonds in the additive.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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